1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as moxifloxacin, is a synthetic antibacterial agent belonging to the fluoroquinolone class. This compound is primarily used in the treatment of bacterial infections due to its broad-spectrum activity against various gram-positive and gram-negative bacteria. Moxifloxacin is recognized for its efficacy in treating respiratory tract infections, skin infections, and certain types of gastrointestinal infections.
Moxifloxacin was developed by Bayer and is marketed under various brand names, including Avelox. It has been extensively studied and documented in scientific literature, with numerous publications detailing its synthesis, mechanism of action, and clinical applications.
The synthesis of 1-cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves several key steps:
Technical details regarding specific reagents and reaction conditions can vary based on the synthetic route employed but generally involve standard organic chemistry techniques such as refluxing, chromatography for purification, and crystallization.
The molecular structure of moxifloxacin features a complex arrangement with multiple functional groups:
The structural formula can be represented as follows:
The InChI representation is:
Moxifloxacin participates in various chemical reactions primarily related to its antibacterial activity. It inhibits bacterial DNA gyrase and topoisomerase IV enzymes which are crucial for bacterial DNA replication and transcription. This inhibition leads to cell death in susceptible bacteria.
The mechanism of action of moxifloxacin involves:
Moxifloxacin is typically presented as a crystalline solid with:
Key chemical properties include:
Moxifloxacin is widely used in clinical settings for treating:
In addition to its therapeutic uses, moxifloxacin serves as a reference compound in pharmaceutical research for developing new antibiotics and studying resistance mechanisms in bacteria.
This comprehensive overview highlights the significance of 1-cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid within medicinal chemistry and its applications in combating bacterial infections.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3